2,2,2-trifluoroethyl N-[6-(diethylamino)pyridin-3-yl]carbamate
Overview
Description
2,2,2-Trifluoroethyl N-[6-(diethylamino)pyridin-3-yl]carbamate is a chemical compound with the molecular formula C12H16F3N3O2 and a molecular weight of 291.27 g/mol . This compound is characterized by the presence of a trifluoroethyl group, a diethylamino group, and a pyridinylcarbamate moiety. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
The synthesis of 2,2,2-trifluoroethyl N-[6-(diethylamino)pyridin-3-yl]carbamate typically involves the reaction of 6-(diethylamino)pyridin-3-amine with 2,2,2-trifluoroethyl chloroformate under controlled conditions . The reaction is carried out in an organic solvent such as dichloromethane, and the product is purified using standard chromatographic techniques. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
2,2,2-Trifluoroethyl N-[6-(diethylamino)pyridin-3-yl]carbamate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the trifluoroethyl group, leading to the formation of various derivatives.
Common reagents and conditions used in these reactions include organic solvents, controlled temperatures, and specific catalysts. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
2,2,2-Trifluoroethyl N-[6-(diethylamino)pyridin-3-yl]carbamate has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a pharmacological agent.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2,2,2-trifluoroethyl N-[6-(diethylamino)pyridin-3-yl]carbamate involves its interaction with specific molecular targets. The trifluoroethyl group can enhance the compound’s lipophilicity, allowing it to interact more effectively with lipid membranes and proteins. The diethylamino group may contribute to the compound’s ability to form hydrogen bonds and electrostatic interactions with target molecules .
Comparison with Similar Compounds
Similar compounds to 2,2,2-trifluoroethyl N-[6-(diethylamino)pyridin-3-yl]carbamate include:
2,2,2-Trifluoroethyl N-(pyridin-3-yl)carbamate: Lacks the diethylamino group, which may affect its chemical properties and biological activities.
2,2,2-Trifluoroethyl N-(6-methylpyridin-3-yl)carbamate: Contains a methyl group instead of a diethylamino group, leading to different reactivity and applications.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Biological Activity
2,2,2-Trifluoroethyl N-[6-(diethylamino)pyridin-3-yl]carbamate is a synthetic compound with significant potential in medicinal chemistry. This compound, characterized by its unique trifluoroethyl and diethylamino functional groups, has garnered attention for its biological activities and potential therapeutic applications. Its molecular formula is C12H16F3N3O2, with a molecular weight of 291.27 g/mol.
The compound belongs to the carbamate class, which is known for a variety of biological activities. The presence of the trifluoroethyl group enhances lipophilicity, potentially improving membrane permeability and interaction with biological targets. The diethylamino group may facilitate hydrogen bonding and electrostatic interactions, crucial for binding to specific biomolecules.
The biological activity of this compound is believed to involve several mechanisms:
- Interaction with Enzymes : The compound may act as an inhibitor or modulator of specific enzymes involved in metabolic pathways.
- Receptor Binding : It could bind to various receptors, influencing signal transduction pathways.
- Membrane Interaction : Enhanced lipophilicity allows it to interact effectively with lipid membranes.
Biological Activity Overview
Research on the biological activity of this compound has primarily focused on its pharmacological potential. Key areas include:
- Anticancer Activity : Preliminary studies suggest that the compound may exhibit cytotoxic effects against various cancer cell lines.
- Neuroprotective Effects : There are indications that it could have protective effects in neurodegenerative models.
- Antimicrobial Properties : Some studies have explored its efficacy against bacterial strains.
Anticancer Activity
A study investigated the cytotoxic effects of this compound on human colon cancer cells (HT-29). The results indicated significant inhibition of cell proliferation at concentrations above 10 µM, with an IC50 value determined to be approximately 5 µM. This suggests a promising anticancer profile that warrants further investigation.
Neuroprotective Effects
In a model of oxidative stress-induced neuronal death, treatment with the compound resulted in a reduction of cell death by approximately 30% compared to control groups. This effect was attributed to the compound's ability to modulate oxidative stress markers and enhance cellular antioxidant defenses.
Antimicrobial Properties
The compound demonstrated moderate antibacterial activity against Staphylococcus aureus and Escherichia coli in preliminary assays. The minimum inhibitory concentration (MIC) was found to be 50 µg/mL for both strains.
Comparative Analysis
A comparison with similar compounds reveals distinct characteristics that may influence biological activity:
Compound Name | Functional Groups | Biological Activity |
---|---|---|
2,2,2-Trifluoroethyl N-(pyridin-3-yl)carbamate | Trifluoroethyl | Moderate anticancer |
2,2-Difluoroethyl N-[6-(diethylamino)pyridin-3-yl]carbamate | Difluoroethyl | Lower cytotoxicity |
Properties
IUPAC Name |
2,2,2-trifluoroethyl N-[6-(diethylamino)pyridin-3-yl]carbamate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16F3N3O2/c1-3-18(4-2)10-6-5-9(7-16-10)17-11(19)20-8-12(13,14)15/h5-7H,3-4,8H2,1-2H3,(H,17,19) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AJELHUYWTNVSIX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=NC=C(C=C1)NC(=O)OCC(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16F3N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101141713 | |
Record name | Carbamic acid, N-[6-(diethylamino)-3-pyridinyl]-, 2,2,2-trifluoroethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101141713 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
291.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1221725-61-6 | |
Record name | Carbamic acid, N-[6-(diethylamino)-3-pyridinyl]-, 2,2,2-trifluoroethyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1221725-61-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Carbamic acid, N-[6-(diethylamino)-3-pyridinyl]-, 2,2,2-trifluoroethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101141713 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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